Ammonium cobalt(II) phosphate monohydrate

Übersicht

Beschreibung

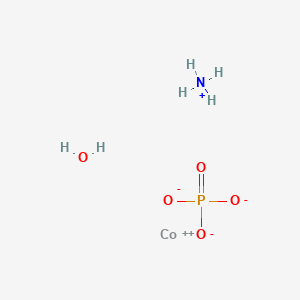

Ammonium cobalt(II) phosphate monohydrate is an inorganic compound with the chemical formula CoH6NO5P. It is a crystalline solid that appears in colors ranging from blue to deep green. This compound is known for its stability at room temperature and its solubility in water and acidic solutions. It is primarily used in the preparation of other cobalt compounds and has applications in various fields such as catalysis, battery materials, and pigments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium cobalt(II) phosphate monohydrate can be synthesized through a precipitation reaction. The typical method involves mixing aqueous solutions of cobalt(II) chloride (CoCl2) and ammonium phosphate ((NH4)2HPO4) in the presence of water. The reaction proceeds as follows:

CoCl2(aq)+(NH4)2HPO4(aq)+H2O(l)→NH4CoPO4⋅H2O(s)+2HCl(aq)

This reaction results in the formation of this compound as a solid precipitate.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of waste solutions from cobalt plating processes. These waste solutions contain cobalt(II) ions, which are reacted with ammonium phosphate and phosphoric acid to precipitate the desired compound. This method not only recycles cobalt from waste but also produces a valuable chemical product .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium cobalt(II) phosphate monohydrate undergoes various chemical reactions, including:

Precipitation: The compound can be precipitated from aqueous solutions containing cobalt(II) ions, ammonium ions, and phosphate ions.

Common Reagents and Conditions

Oxidation: High temperatures are required for the decomposition of this compound.

Precipitation: Aqueous solutions of cobalt(II) chloride and ammonium phosphate are commonly used reagents.

Major Products Formed

Oxidation: Cobalt oxide (CoO) or cobalt phosphate (Co3(PO4)2).

Precipitation: this compound (NH4CoPO4·H2O).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Ammonium cobalt(II) phosphate monohydrate serves as a catalyst in several chemical reactions:

- Organic Synthesis : It is used to facilitate specific organic reactions, particularly those involving oxidation processes. Its catalytic properties stem from the cobalt ion, which can participate in electron transfer reactions, enhancing reaction rates and selectivity .

- Industrial Processes : The compound is integral in various industrial applications where cobalt's catalytic properties are harnessed to improve efficiency and yield in chemical manufacturing .

Material Science

In materials science, this compound is explored for its unique structural properties:

- Electrode Materials : Research indicates its potential as a precursor for cobalt-based electrode materials in batteries and supercapacitors. The compound can be thermally treated to form cobalt oxide phases that are effective in energy storage applications .

- Pigments : The compound's vibrant color makes it suitable for use as a pigment in ceramics and glass, contributing to aesthetic qualities while also providing functional benefits such as UV protection .

Biological Applications

The biological relevance of this compound is notable:

- Enzyme Mimics : Cobalt ions are known to mimic certain enzymes, making this compound useful in biochemical studies to understand enzyme mechanisms and develop enzyme inhibitors .

- Nutritional Studies : Cobalt is an essential trace element for certain organisms. Research into its role in nutrition has utilized this compound to study its effects on growth and metabolism in various biological systems .

Environmental Applications

This compound has potential environmental applications:

- Waste Treatment : It can be employed in the treatment of wastewater containing heavy metals. Its ability to precipitate metal ions makes it useful for removing contaminants from industrial effluents .

Case Study 1: Catalytic Efficiency in Organic Reactions

A study demonstrated that this compound effectively catalyzed the oxidation of alcohols to aldehydes under mild conditions. The reaction showcased high yields and selectivity, highlighting the compound's potential for green chemistry applications.

Case Study 2: Energy Storage

Research conducted on the thermal decomposition of this compound indicated that it could be transformed into a high-performance cobalt oxide material suitable for use in lithium-ion batteries. The synthesized material exhibited excellent electrochemical properties, making it a promising candidate for energy storage technologies.

Wirkmechanismus

The mechanism of action of ammonium cobalt(II) phosphate monohydrate is primarily related to its crystal structure. The compound consists of an interconnected network of phosphate tetrahedra and cobalt(II) cations, with ammonium cations occupying the spaces between these units. This structure allows for hydrogen bonding interactions, which contribute to its stability and reactivity. The presence of cobalt(II) ions also imparts magnetic properties to the compound, making it useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Ammonium cobalt(II) phosphate monohydrate can be compared with other similar compounds, such as:

Ammonium nickel(II) phosphate monohydrate: Similar in structure but contains nickel(II) ions instead of cobalt(II) ions.

Ammonium manganese(II) phosphate monohydrate: Contains manganese(II) ions and exhibits different magnetic properties.

Cobalt(II) phosphate: Lacks the ammonium component and has different solubility and stability characteristics.

The uniqueness of this compound lies in its combination of cobalt(II) ions and ammonium ions, which impart specific chemical and physical properties that are valuable in various applications .

Biologische Aktivität

Ammonium cobalt(II) phosphate monohydrate (NH₄CoPO₄·H₂O) is an inorganic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including catalysis, materials science, and medicine. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its crystalline structure and vibrant colors ranging from blue to deep green. It is soluble in water and acidic solutions, which makes it versatile for various applications. The synthesis typically involves a precipitation reaction between cobalt(II) chloride and ammonium phosphate:

This reaction highlights the compound's ability to form stable structures under ambient conditions, which is crucial for its biological applications.

Antimicrobial Properties

Recent studies have shown that ammonium cobalt(II) phosphate exhibits significant antimicrobial activity. Research indicates that cobalt complexes can interact with microbial DNA, inhibiting cell growth and proliferation. For instance, a study demonstrated that cobalt(II) complexes had a minimal inhibitory concentration (MIC) against various bacterial strains, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Ammonium Cobalt(II) Phosphate

| Microorganism | MIC (mM) | MBC (mM) |

|---|---|---|

| Escherichia coli | 0.5 | 1.0 |

| Staphylococcus aureus | 0.3 | 0.6 |

| Candida albicans | 0.7 | 1.5 |

The results indicate that ammonium cobalt(II) phosphate can effectively inhibit both bacterial and fungal growth, suggesting its potential use in medical applications such as coatings for medical devices or as a therapeutic agent against infections .

Cytotoxicity Studies

While ammonium cobalt(II) phosphate demonstrates antimicrobial properties, it is essential to evaluate its cytotoxic effects on human cells. A study involving L929 mouse fibroblasts revealed that certain concentrations of cobalt complexes could diminish metabolic activity and cause cellular damage over time. The research highlighted the importance of dosage in determining the safety profile of cobalt-based compounds .

The biological activity of ammonium cobalt(II) phosphate is primarily attributed to its ability to bind with DNA through intercalation. This interaction disrupts normal cellular processes, leading to antimicrobial effects. Additionally, the presence of cobalt ions plays a crucial role in generating reactive oxygen species (ROS), which can further enhance its antimicrobial efficacy .

Case Studies

- Electrocatalytic Applications : A study explored the use of ammonium cobalt phosphate nanosheets as electrocatalysts for alkaline saline water oxidation. The results indicated that these nanosheets not only facilitated efficient catalytic reactions but also exhibited biocompatibility, making them suitable for bioelectrochemical applications .

- Nanostructured Materials : Research into the formation of nanostructured monoclinic cobalt phosphate through the partial replacement of calcium with cobalt ions revealed that such materials could be tailored for specific biomedical applications due to their enhanced surface area and reactivity .

Eigenschaften

IUPAC Name |

azanium;cobalt(2+);phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSIYUITZYKGRY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.[O-]P(=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648452 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16827-96-6 | |

| Record name | Ammonium cobalt(2+) phosphate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.